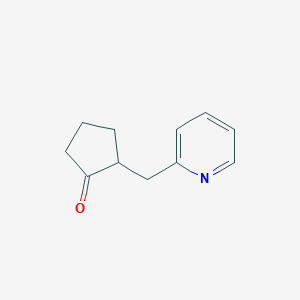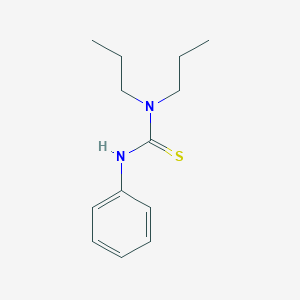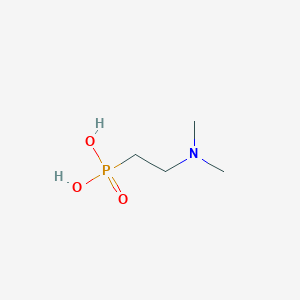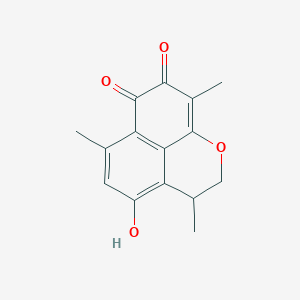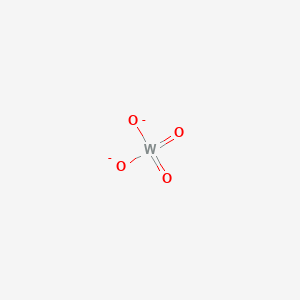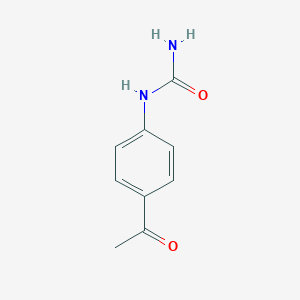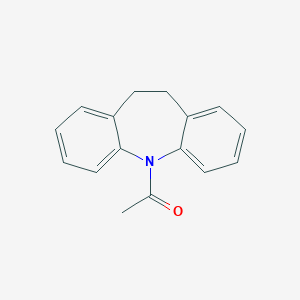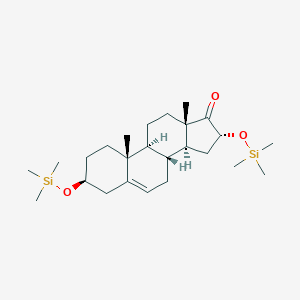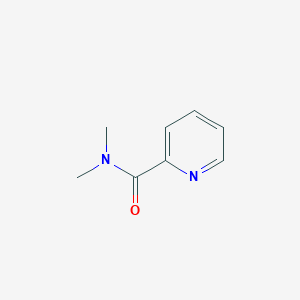
2-Pyridinecarboxamide,N,N-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxamide, N,N-dimethyl-(9CI) is a chemical compound that belongs to the class of pyridinecarboxamides. It is extensively used in scientific research for its various biochemical and physiological effects. The compound is synthesized using specific methods and has a unique mechanism of action.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxamide, N,N-dimethyl-(9CI) is not fully understood. However, studies suggest that the compound may act as an inhibitor of specific enzymes and proteins involved in various biological processes. The compound may also modulate the activity of certain receptors and ion channels, leading to its observed physiological effects.
Effets Biochimiques Et Physiologiques
2-Pyridinecarboxamide, N,N-dimethyl-(9CI) has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit inflammation, and improve cognitive function in animal models. It has also been reported to have antioxidant properties and to regulate the expression of specific genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-Pyridinecarboxamide, N,N-dimethyl-(9CI) in lab experiments is its specificity for certain enzymes and proteins. This property makes it an ideal tool for studying the role of specific molecules in biological processes. However, the compound also has limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
For research include the development of more potent and selective analogs and investigation of the compound's potential use in the treatment of specific diseases.
Méthodes De Synthèse
The synthesis of 2-Pyridinecarboxamide, N,N-dimethyl-(9CI) involves the reaction of 2-pyridinecarboxylic acid with N,N-dimethylamine in the presence of a dehydrating agent. The process results in the formation of the desired compound, which can be purified through recrystallization. The purity and yield of the compound can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
2-Pyridinecarboxamide, N,N-dimethyl-(9CI) is widely used in scientific research for its various applications. The compound has been studied for its potential use in the treatment of cancer, neurological disorders, and inflammation. It has also been used as a tool in the study of protein-protein interactions, enzyme inhibition, and drug discovery.
Propriétés
Numéro CAS |
14805-91-5 |
|---|---|
Nom du produit |
2-Pyridinecarboxamide,N,N-dimethyl-(9CI) |
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8(11)7-5-3-4-6-9-7/h3-6H,1-2H3 |
Clé InChI |
YGGWPDLYLUHWIQ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=CC=N1 |
SMILES canonique |
CN(C)C(=O)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



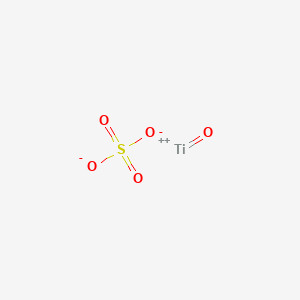
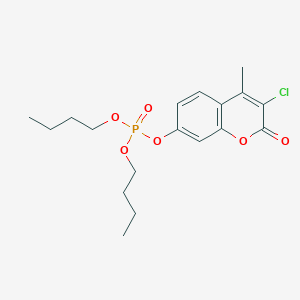
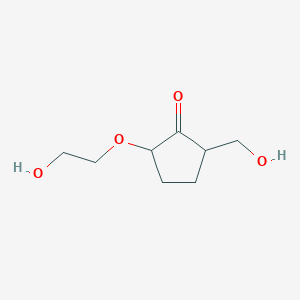
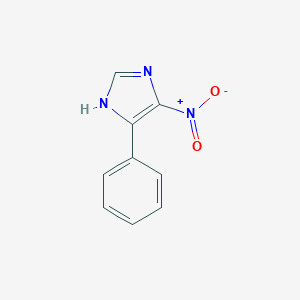

![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)
